molecular formula C11H9FN2O3 B3387880 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid CAS No. 852851-74-2

2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid

Cat. No. B3387880
CAS RN: 852851-74-2
M. Wt: 236.2 g/mol
InChI Key: JNCFCIGQLXICBZ-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you provided often have biological activity. For example, the indole nucleus is found in many bioactive aromatic compounds and is known to bind with high affinity to multiple receptors . This makes it a valuable scaffold in the development of new drugs .


Synthesis Analysis

The synthesis of similar compounds often involves the use of chiral derivatizing agents for the determination of the enantiomeric composition of chiral, nonracemic compounds .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as NMR spectroscopy . The molecular formula of 4-Fluorophenylacetic acid, a compound with a similar structure, is C8H7FO2 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, the molecular weight of 4-Fluorophenylacetic acid is 154.14 g/mol .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including those containing the fluorophenylacetic acid scaffold, have demonstrated antiviral potential. For instance:

Biotechnology and Pharmacology Applications

The fluorine atom in the 4-fluorophenylacetic acid structure contributes to its unique properties. This has led to its use in the development of new organofluorine compounds for applications in agrochemistry, biotechnology, and pharmacology .

Synthetic Chemistry

2-Fluorophenylacetic acid serves as an intermediate in the synthesis of various compounds. For example, it has been employed in the preparation of thiazolino [3,2-c]pyrimidin-5,7-diones .

Anesthetic Research

While not directly related to the compound itself, 4-fluorophenylacetic acid is used as an intermediate in the production of fluorinated anesthetics .

Mechanism of Action

The mechanism of action of similar compounds can vary widely depending on their structure and the specific biological target. For example, some indole derivatives have been found to have antiviral activity .

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific structure and properties. For example, some compounds may cause skin irritation, serious eye irritation, or respiratory irritation .

Future Directions

The future directions in the research and development of similar compounds are likely to involve the synthesis of new derivatives with improved biological activity and safety profile. This could involve the use of advanced synthetic techniques and the exploration of new biological targets .

properties

IUPAC Name

2-[2-(4-fluorophenyl)-3-oxo-1H-pyrazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c12-7-1-3-9(4-2-7)14-10(15)5-8(13-14)6-11(16)17/h1-5,13H,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCFCIGQLXICBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=C(N2)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid

CAS RN

852851-74-2
Record name 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid
Reactant of Route 2
2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid
Reactant of Route 3
2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid
Reactant of Route 4
2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid
Reactant of Route 5
2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid
Reactant of Route 6
2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid

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